Crotylsuccinic anhydride
Overview
Description
Crotylsuccinic anhydride is an organic compound derived from the reaction of maleic anhydride with butenes. It is a colorless solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form adducts with other molecules, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Crotylsuccinic anhydride is typically synthesized through the ene reaction, where maleic anhydride reacts with butenes (butene-1 and butene-2) under high temperatures. The reaction involves the formation of a new bond between two unsaturated carbons and the transfer of an allylic hydrogen to the enophile (maleic anhydride) through a cyclic transition state .
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of maleic anhydride with butenes. The reaction is carried out in the presence of a catalyst, typically at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Crotylsuccinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Crotylsuccinic acid.
Reduction: Crotylsuccinic alcohol.
Substitution: Various substituted crotylsuccinic derivatives depending on the nucleophile used
Scientific Research Applications
Crotylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and as a cross-linking agent in polymer chemistry .
Mechanism of Action
The mechanism of action of crotylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., a carboxylate ion) to form the final product .
Comparison with Similar Compounds
Similar Compounds
Maleic anhydride: Similar in structure but lacks the crotyl group.
Succinic anhydride: Similar in reactivity but does not contain the crotyl moiety.
Allylsuccinic anhydride: Another derivative of maleic anhydride with an allyl group instead of a crotyl group
Uniqueness
Crotylsuccinic anhydride is unique due to the presence of the crotyl group, which imparts distinct reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where the crotyl group is required .
Properties
IUPAC Name |
3-but-2-enyloxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZOWYCOUNUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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